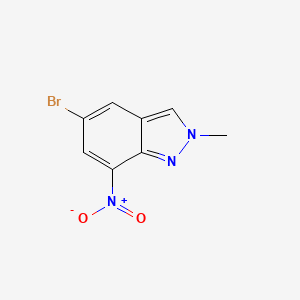

5-bromo-2-methyl-7-nitro-2H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-methyl-7-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-11-4-5-2-6(9)3-7(12(13)14)8(5)10-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQVEMOPFJMGMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=C(C2=N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-2-methyl-7-nitro-2H-indazole: A Key Building Block for Targeted Protein Degradation

This guide provides a comprehensive technical overview of 5-bromo-2-methyl-7-nitro-2H-indazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural motifs—a substituted indazole core and a reactive bromine handle—position it as a valuable building block, particularly in the burgeoning field of targeted protein degradation (TPD). We will delve into its chemical properties, a robust and logical synthetic pathway, state-of-the-art characterization techniques, and its strategic application in the design of novel therapeutics.

Core Compound Identity and Physicochemical Properties

This compound is a specifically substituted indazole, a class of bicyclic heteroaromatic compounds that are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The strategic placement of the bromo, methyl, and nitro groups confers specific chemical properties that are advantageous for its role as a synthetic intermediate.

| Property | Value | Source |

| CAS Number | 1363383-35-0 | [1] |

| Molecular Formula | C₈H₆BrN₃O₂ | [1] |

| Molecular Weight | 256.06 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Purity | Typically supplied at ≥97% | [1] |

| Storage | Room temperature, in a dry, well-ventilated place | [1] |

Synthesis and Purification: A Strategic, Regioselective Approach

The proposed synthesis proceeds in three main stages:

-

Nitration of a suitable indazole precursor to install the nitro group at the C7 position.

-

Bromination to selectively install the bromine atom at the C5 position.

-

Regioselective N-methylation to yield the desired 2H-indazole isomer.

Proposed Synthetic Workflow

The following workflow is proposed based on analogous reactions reported for the indazole scaffold.

Caption: Proposed three-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 7-Nitro-1H-indazole

The synthesis of 7-nitro-1H-indazole can be achieved by the cyclization of an appropriately substituted precursor, such as 2-methyl-3-nitroaniline, via diazotization followed by reduction, a method adapted from the classic Jacobson indazole synthesis.[2][3] Alternatively, direct nitration of 1H-indazole can be performed, though this often yields a mixture of isomers. For dedicated synthesis, starting with a pre-nitrated aniline is preferable for regiochemical control.

Step 2: Synthesis of 5-Bromo-7-nitro-1H-indazole (Intermediate)

-

Rationale: Electrophilic aromatic substitution on the 7-nitro-1H-indazole core is directed by the existing nitro group and the fused ring system. The C5 position is electronically activated and sterically accessible for bromination. N-Bromosuccinimide (NBS) is a reliable and milder alternative to liquid bromine for this transformation.

-

Protocol:

-

Dissolve 7-nitro-1H-indazole (1.0 eq) in acetonitrile (MeCN).

-

Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 5-bromo-7-nitro-1H-indazole.

-

Step 3: Synthesis of this compound (Final Product)

-

Rationale for Regioselectivity: The N-alkylation of substituted indazoles can produce a mixture of N1 and N2 isomers. However, a comprehensive study on the regioselective N-alkylation of the indazole scaffold has demonstrated that an electron-withdrawing nitro group at the C7 position provides excellent regioselectivity for the N2 product.[4] The intramolecular hydrogen bond between the C7-NO₂ group and the N1-H proton likely increases the steric hindrance and reduces the nucleophilicity of the N1 position, thereby favoring alkylation at N2.[5]

-

Protocol:

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of 5-bromo-7-nitro-1H-indazole (1.0 eq) in THF dropwise at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (MeI, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purify the crude product by column chromatography (silica gel) to isolate this compound.

-

Structural Elucidation and Quality Control

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and isomer determination | - A singlet corresponding to the N-CH₃ group (approx. 4.0-4.3 ppm).- Two doublets in the aromatic region for the coupled protons on the benzene ring.- A singlet for the C3-H proton. The specific chemical shifts will be influenced by the anisotropic effects of the nitro and bromo substituents. |

| ¹³C NMR | Carbon skeleton confirmation | - A signal for the N-CH₃ carbon.- Distinct signals for each of the 8 carbons in the bicyclic aromatic system. |

| HRMS (ESI) | Exact mass and molecular formula confirmation | The high-resolution mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the exact mass of C₈H₇BrN₃O₂⁺, confirming the elemental composition.[6][7] |

| HPLC | Purity assessment | A reverse-phase HPLC method will be used to determine the purity of the final compound, which should be ≥97%. |

Applications in Drug Discovery: A Building Block for PROTACs

The primary application of this compound is as a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The PROTAC Mechanism of Action

Caption: Mechanism of action for a PROTAC molecule.

Strategic Incorporation of this compound

This building block offers several strategic advantages for PROTAC design:

-

A Handle for Linker Attachment: The bromine atom at the C5 position is a key functional handle. It can be readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach the linker component of the PROTAC. This provides a robust and versatile method for exploring different linker lengths and compositions, which is critical for optimizing ternary complex formation.[8]

-

Scaffold for Warhead Development: The indazole core itself is a well-established pharmacophore. The this compound scaffold can serve as the foundation for a novel ligand (warhead) that binds to the protein of interest. The nitro group can be chemically modified (e.g., reduced to an amine) to allow for further derivatization to enhance binding affinity and selectivity.

-

Modulation of Physicochemical Properties: The substituents on the indazole ring (bromo, nitro) influence the molecule's solubility, lipophilicity, and metabolic stability. These properties are crucial for the overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the final PROTAC drug candidate.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a robust safety assessment can be made based on its structural components.

-

Hazard Class: This compound should be handled as a potentially hazardous chemical. It contains a nitroaromatic group, which can be energetic, and a bromoaromatic system.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[9]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed tool for advancing drug discovery. Its well-defined structure, coupled with a predictable and regioselective synthetic route, makes it an invaluable asset for researchers developing next-generation therapeutics based on targeted protein degradation. The insights provided in this guide are intended to empower scientists to confidently incorporate this building block into their synthetic workflows, accelerating the path toward novel treatments for challenging diseases.

References

-

O'Donovan, N. C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1845–1856. Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-7-nitroindazole. National Center for Biotechnology Information. Retrieved from: [Link]

-

Perez-Picaso, L., et al. (1998). 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase. Acta Crystallographica Section C: Crystal Structure Communications, 54(12), 2033-2035. Available at: [Link]

- Aladdin Scientific. (n.d.). This compound, min 97%, 500 mg.

-

California State University, Bakersfield (CSUB). (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from: [Link]

-

Mottier, P., et al. (2006). Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 54(8), 2813-2819. Available at: [Link]

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- Al-Sanea, M. M., et al. (2024).

- Hay, M. P., et al. (1998). 2-nitroimidazol-5-ylmethyl as a potential bioreductively activated prodrug system: reductively triggered release of the PARP inhibitor 5-bromoisoquinolinone. Journal of the Chemical Society, Perkin Transactions 1, (16), 2759-2766.

- O'Donovan, N. C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from: [Link]

-

CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from: [Link]

- Request PDF. (2025). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate.

- Blanco, F., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5898-5909.

- FDA. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.

- Google Patents. (n.d.).

- Jin, J., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(2), 1047-1066.

- Vankayalapati, H., et al. (2018). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry, 61(15), 6689-6704.

- Liu, Z., et al. (2015). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds.

- O'Donovan, N. C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH.

- Sigma-Aldrich. (n.d.). 7-Bromo-1H-indazole 97 53857-58-2.

- Goral, A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 795.

- Andersen, J. V., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.

- Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(9), 1021-1043.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. csub.edu [csub.edu]

An In-depth Technical Guide to the Physical Properties of 5-bromo-2-methyl-7-nitro-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-2-methyl-7-nitro-2H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-cancer, anti-inflammatory, and antimicrobial activities.[1] The strategic placement of bromo, methyl, and nitro functional groups on the indazole core can profoundly influence the molecule's physicochemical properties, metabolic stability, and target-binding affinity. This guide provides a comprehensive overview of the known physical properties of this compound, offering a critical resource for its application in research and development.

Chemical Identity and Core Structure

This compound is characterized by an indazole ring system with a bromine atom at the 5-position, a methyl group at the 2-position of the pyrazole ring, and a nitro group at the 7-position of the benzene ring. The "2H" designation indicates that the methyl group is attached to the nitrogen atom at the 2-position of the indazole ring.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1363383-35-0 | [1] |

| Molecular Formula | C₈H₆BrN₃O₂ | [1] |

| Molecular Weight | 256.06 g/mol | [1] |

| Purity | Typically ≥97% | [1] |

digraph "5_bromo_2_methyl_7_nitro_2H_indazole" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.2!", fontcolor="#202124"]; N2 [label="N", pos="0.8,0.3!", fontcolor="#202124"]; C3 [label="C", pos="0.8,-1.0!", fontcolor="#202124"]; C3a [label="C", pos="-0.4,-1.5!", fontcolor="#202124"]; C4 [label="C", pos="-1.5,-0.8!", fontcolor="#202124"]; C5 [label="C", pos="-1.5,0.5!", fontcolor="#202124"]; C6 [label="C", pos="-0.4,1.2!", fontcolor="#202124"]; C7 [label="C", pos="-0.4,0!", fontcolor="#202124"];

// Substituent nodes Br [label="Br", pos="-2.8,0.8!", fontcolor="#EA4335"]; Me_group [label="CH3", pos="2.0,0.5!", fontcolor="#34A853"]; N_nitro [label="N", pos="-0.4,-3.0!", fontcolor="#4285F4"]; O1_nitro [label="O", pos="0.5,-3.7!", fontcolor="#EA4335"]; O2_nitro [label="O", pos="-1.3,-3.7!", fontcolor="#EA4335"];

// Bonds N1 -- C6 [penwidth=2]; N1 -- N2 [penwidth=2]; N2 -- C3 [penwidth=2]; C3 -- C3a [penwidth=2]; C3a -- C4 [penwidth=2]; C4 -- C5 [penwidth=2]; C5 -- C6 [penwidth=2]; C6 -- C7 [penwidth=2]; C7 -- C3a [penwidth=2];

// Substituent bonds C5 -- Br [penwidth=2]; N2 -- Me_group [penwidth=2]; C3a -- N_nitro [penwidth=2]; N_nitro -- O1_nitro [penwidth=2, style=dashed]; N_nitro -- O2_nitro [penwidth=2];

}

Caption: Chemical structure of this compound.

Experimental and Predicted Physical Properties

Detailed experimental data for the physical properties of this compound are not extensively reported in publicly available literature. The following table summarizes available information from commercial suppliers and predicted data from computational models. It is crucial for researchers to experimentally verify these properties for their specific batches of the compound.

Table 2: Physical Properties of this compound

| Property | Value | Notes and Source |

| Appearance | Solid (form not specified) | General observation for similar compounds. |

| Melting Point | Not available | Experimental determination is recommended. |

| Boiling Point | Not available | Expected to be high due to molecular weight and polarity. |

| Solubility | Not available | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents based on the solubility of similar indazole derivatives.[2] Experimental verification is necessary. |

| Storage | Room temperature | [1] |

Spectroscopic Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the methyl protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electron-withdrawing effects of the bromo and nitro groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms will be affected by the attached substituents.

2. Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule:

-

C-H stretching: for the aromatic and methyl groups.

-

N=O stretching (asymmetric and symmetric): characteristic of the nitro group, typically appearing in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C=N and C=C stretching: associated with the indazole ring.

-

C-Br stretching: typically observed in the fingerprint region.

3. Mass Spectrometry (MS):

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. The high-resolution mass spectrum (HRMS) should confirm the elemental composition of C₈H₆BrN₃O₂. The fragmentation pattern can provide valuable structural information.

Synthesis and Characterization Workflow

The synthesis of substituted indazoles can be achieved through various synthetic routes. A common approach for the synthesis of 2H-indazoles involves the cyclization of o-nitrobenzylamines or related precursors.[3] A plausible synthetic workflow for this compound would involve the formation of the indazole ring followed by or preceded by the introduction of the bromo and nitro substituents.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be taken when handling this compound. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling similar aromatic, halogenated, and nitrated compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The compound is reported to be stable at room temperature.[1]

Conclusion

This compound is a molecule with high potential in the field of drug discovery, owing to its substituted indazole core. This guide has consolidated the available information on its physical properties. However, the scarcity of experimental data highlights the need for further characterization of this compound. Researchers are strongly encouraged to perform their own analytical testing to confirm the identity, purity, and physical properties of their samples to ensure the reliability and reproducibility of their research outcomes.

References

-

Aladdin Scientific. This compound, min 97%, 500 mg. [Link]

-

Yadav, G., & Singh, R. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(10), 1626-1656. [Link]

- This is a placeholder for a potential future reference detailing experimental data. Currently, no such specific reference has been identified.

- This is a placeholder for a potential future reference detailing experimental data. Currently, no such specific reference has been identified.

- This is a placeholder for a potential future reference detailing experimental data. Currently, no such specific reference has been identified.

-

Kumar, V., & Kaur, K. (2021). Recent advances in the synthesis of 2H-indazoles. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

5-bromo-2-methyl-7-nitro-2H-indazole solubility data

An In-Depth Technical Guide to the Solubility Profile of 5-bromo-2-methyl-7-nitro-2H-indazole

Abstract

This compound is a substituted indazole derivative with potential applications in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its physicochemical properties is paramount for successful development. Solubility, a critical determinant of bioavailability and formulation feasibility, stands out as a primary characteristic requiring rigorous evaluation. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will explore the theoretical underpinnings of its solubility based on its molecular structure and present detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment.

Introduction: The Critical Role of Solubility in Drug Development

The indazole nucleus is a prominent scaffold in medicinal chemistry, known for a wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1][2] The specific derivative, this compound, combines several functional groups that significantly modulate its chemical personality. Poor aqueous solubility is a major hurdle in drug development, often leading to compromised in vitro assay results, limited oral bioavailability, and significant formulation challenges.[3] Therefore, establishing a precise and accurate solubility profile early in the discovery pipeline is not merely a characterization step but a critical decision-making tool that can save considerable time and resources.

Predicted Physicochemical Profile & Impact on Solubility

The solubility of a molecule is dictated by the interplay of its lipophilicity, polarity, and the strength of its crystal lattice. An analysis of the constituent functional groups of this compound allows for an expert prediction of its general solubility behavior.

-

Indazole Core: The indazole ring system is a bicyclic aromatic heterocycle.[4] While it contains nitrogen atoms capable of hydrogen bonding, the overall structure is largely hydrophobic. The 2H-indazole tautomer, specified here by the N-methylation, possesses a greater dipole moment than its 1H counterpart, which can influence interactions with polar solvents.[4]

-

5-Bromo Group: The bromine atom is an electron-withdrawing group that significantly increases the molecule's molecular weight and lipophilicity. Halogenation, particularly with bromine, is a common strategy in medicinal chemistry but often results in decreased aqueous solubility.[5]

-

7-Nitro Group: The nitro group is a strong electron-withdrawing and highly polar functional group.[6] While its polarity might suggest an affinity for polar solvents, the nitro group is also known to participate in strong intermolecular interactions within the crystal lattice. This high lattice energy can make it difficult for solvent molecules to break apart the solid state, often leading to poor solubility despite the group's polarity.[6][7]

-

2-Methyl Group: The methyl group at the N2 position prevents the formation of a hydrogen bond at this site, which would be possible in an unsubstituted indazole. This modification slightly increases lipophilicity and removes a key interaction point for protic solvents like water.

Predicted Outcome: Based on the combination of a hydrophobic core, a lipophilic bromine atom, and a nitro group that contributes to high crystal lattice energy, This compound is predicted to have low to very low aqueous solubility. Its solubility is expected to be higher in organic solvents like Dimethyl Sulfoxide (DMSO), Methanol (MeOH), and Dichloromethane (DCM).

Caption: Conceptual influence of functional groups on solubility.

Experimental Determination of Solubility: A Methodological Guide

A definitive understanding of solubility requires empirical measurement. Two primary types of assays are employed in the pharmaceutical industry: kinetic and thermodynamic solubility assays. The choice depends on the stage of drug discovery and the required level of precision.

Kinetic Solubility Assay

This high-throughput method is ideal for the early discovery phase, where many compounds are screened, and material is often limited.[8][9] It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer. It is not a measure of true equilibrium but provides a rapid and valuable estimate.[9]

Protocol: High-Throughput Kinetic Solubility Assay

-

Preparation of Stock Solution:

-

Accurately weigh a sample of this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

-

Assay Plate Preparation:

-

Dispense the desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4) into the wells of a 96-well microplate.

-

-

Compound Addition:

-

Using a liquid handler or calibrated multichannel pipette, add a small volume of the 10 mM DMSO stock solution to the buffer in the wells to achieve the desired final concentration (e.g., 200 µM). The final concentration of DMSO should be kept low (typically ≤2%) to minimize its co-solvent effects.[8]

-

-

Incubation:

-

Separation of Precipitate:

-

Filter the samples using a 96-well filter plate (e.g., with a 0.45 µm filter) via centrifugation or vacuum to separate any solid precipitate from the saturated supernatant.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8] A standard curve prepared from the DMSO stock solution is used for quantification.

-

Thermodynamic (Equilibrium) Solubility Assay

Considered the "gold standard," this method measures the true equilibrium solubility of a compound.[3] It involves equilibrating an excess of the solid compound in a solvent over an extended period. This assay is crucial for late-stage lead optimization and preclinical development.[11][12] The shake-flask method is the most common approach.[11][12]

Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Material Preparation:

-

Use the solid, crystalline form of this compound. The purity and solid-state form of the material are critical for accurate thermodynamic solubility measurement.[11]

-

Prepare a set of relevant aqueous buffers. For Biopharmaceutics Classification System (BCS) purposes, this typically includes buffers at pH 1.2, 4.5, and 6.8.[13]

-

-

Assay Setup:

-

Add an excess amount of the solid compound to a series of glass vials. "Excess" means enough solid will remain undissolved at equilibrium.

-

Add a precise volume of the chosen buffer to each vial.

-

-

Equilibration:

-

Seal the vials securely and place them in a shaker or on a rotator in a temperature-controlled environment (typically 25°C or 37°C).[13]

-

Agitate the samples for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[10][11] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

Allow the vials to stand, permitting the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant. To remove any remaining microscopic particles, the supernatant should be filtered (using a syringe filter, e.g., 0.22 µm PVDF) or centrifuged at high speed.[12]

-

-

Quantification:

-

Accurately dilute the clear supernatant with a suitable solvent (e.g., mobile phase for HPLC).

-

Determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard calibration curve. The analysis should be performed in triplicate for each pH condition.[13]

-

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

The solubility data for this compound should be compiled into a clear, concise table for easy comparison.

Table 1: Solubility Data Summary for this compound

| Assay Type | Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS (pH 7.4) | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic | Aqueous Buffer (pH 1.2) | 37 | [Insert Data] | [Insert Data] |

| Thermodynamic | Aqueous Buffer (pH 4.5) | 37 | [Insert Data] | [Insert Data] |

| Thermodynamic | Aqueous Buffer (pH 6.8) | 37 | [Insert Data] | [Insert Data] |

| Thermodynamic | DMSO | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic | Methanol | 25 | [Insert Data] | [Insert Data] |

Interpretation:

-

Low Solubility (<10 µg/mL): Indicates potential issues with oral absorption and may necessitate enabling formulation strategies such as amorphous solid dispersions, particle size reduction, or the use of solubility-enhancing excipients.

-

Moderate Solubility (10-100 µg/mL): May be acceptable, but formulation development will still be important.

-

High Solubility (>100 µg/mL): Suggests that solubility is unlikely to be a limiting factor for oral bioavailability.

Conclusion

While direct experimental data for this compound is not yet in the public domain, a detailed analysis of its molecular structure strongly predicts low aqueous solubility. This guide provides the scientific rationale and robust, validated protocols necessary for researchers to definitively characterize its solubility profile. By employing both high-throughput kinetic assays for initial screening and the gold-standard shake-flask thermodynamic method for in-depth characterization across a physiologically relevant pH range, drug development professionals can generate the high-quality data needed to make informed decisions, mitigate risks, and successfully advance promising compounds toward clinical evaluation.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21501, 5-Nitroindazole. Retrieved from [Link].

-

Manas Petro Chem. (n.d.). 5 Bromo Indazole. Retrieved from [Link].

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link].

-

Gong, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4999. Available at: [Link].

-

Kumar, R., & Siddiqui, Z. N. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. Available at: [Link].

-

Alcaide, B., et al. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 26(23), 7243. Available at: [Link].

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link].

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5123-5127. Available at: [Link].

-

Van Stee, J., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2135. Available at: [Link].

-

Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18211, 2-Bromo-5-nitrothiazole. Retrieved from [Link].

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for inclusion in the WHO list of prequalified products. Available at: [Link].

-

Der Pharma Chemica. (2023). Synthesis, characterization and biological evaluation of Schiff’s bases containing indazole moiety. Available at: [Link].

-

ResearchGate. (n.d.). Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons. Request PDF. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 761929, 5-bromo-1H-indazole. Retrieved from [Link].

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link].

-

The Royal Society of Chemistry. (2022). Chapter 5: Bromination Reactions. In Green Chemistry. Available at: [Link].

-

ResearchGate. (n.d.). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. PDF. Retrieved from [Link].

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14856037, 5-Bromo-3-(difluoromethyl)-7-nitro-1H-indazole. Retrieved from [Link].

-

Royal Society of Chemistry. (2020). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers. Available at: [Link].

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14856037, 5-Bromo-3-(difluoromethyl)-7-nitro-1H-indazole. Retrieved from [Link].

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link].

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. Available at: [Link].

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. evotec.com [evotec.com]

- 4. caribjscitech.com [caribjscitech.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. asianpubs.org [asianpubs.org]

- 10. enamine.net [enamine.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. researchgate.net [researchgate.net]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-Depth Technical Guide to the Synthesis of 5-bromo-2-methyl-7-nitro-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a strategic and efficient synthetic pathway for 5-bromo-2-methyl-7-nitro-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented in two key stages: the preparation of the precursor 5-bromo-7-nitro-1H-indazole, followed by a highly regioselective N-methylation to yield the desired 2H-indazole isomer. This document will delve into the rationale behind the chosen synthetic route, the mechanistic underpinnings of each reaction, and detailed experimental protocols.

Introduction: The Significance of Substituted Indazoles

Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their unique chemical properties and ability to interact with various biological targets have made them a privileged scaffold in drug development. The precise substitution pattern on the indazole ring is critical for modulating a compound's biological activity, and therefore, the development of robust and selective synthetic methodologies is of paramount importance. This compound, with its specific arrangement of bromo, methyl, and nitro functional groups, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound hinges on the strategic introduction of the substituents around the indazole core. A retrosynthetic analysis suggests that the final product can be obtained via the N-methylation of a 5-bromo-7-nitro-1H-indazole precursor. The key challenge in this step is to control the regioselectivity of the methylation, as indazoles possess two nucleophilic nitrogen atoms (N1 and N2), which can lead to a mixture of isomers.

Our proposed synthetic strategy, therefore, focuses on:

-

Efficient synthesis of the 5-bromo-7-nitro-1H-indazole precursor. This will be achieved through a two-step process starting from a commercially available indazole derivative.

-

A highly regioselective N-methylation reaction that favors the formation of the desired 2-methyl isomer.

The following diagram illustrates the overall synthetic pathway:

An In-depth Technical Guide to the Synthesis of 5-bromo-2-methyl-7-nitro-2H-indazole: Starting Materials and Strategic Execution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-bromo-2-methyl-7-nitro-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into the strategic selection of starting materials and the rationale behind a multi-step synthesis, focusing on achieving the desired regiochemistry. This document will explore two primary synthetic routes, detailing the chemical transformations involved, and provide experimentally validated protocols. The guide is intended to serve as a practical resource for researchers in organic synthesis and drug development, offering insights into the nuances of functionalizing the indazole scaffold.

Introduction: The Significance of the Indazole Core

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their unique physicochemical properties and ability to engage in various biological interactions have made them a "privileged scaffold" in medicinal chemistry. The specific substitution pattern on the indazole ring system is critical in defining the pharmacological profile of these compounds, influencing their potency, selectivity, and pharmacokinetic properties. The target molecule, this compound, possesses a unique arrangement of electron-withdrawing and electron-donating groups, making it a valuable intermediate for the synthesis of more complex pharmaceutical agents.

Strategic Considerations for the Synthesis of this compound

The synthesis of a polysubstituted aromatic system like this compound requires careful planning to control the regioselectivity of the substitution reactions. The order of introduction of the bromo, nitro, and methyl groups is paramount. Two logical retrosynthetic pathways are considered:

-

Route A: A linear approach starting with the formation of the 2-methyl-2H-indazole core, followed by sequential bromination and nitration.

-

Route B: A convergent approach involving the synthesis of a pre-functionalized indazole, such as 5-bromo-7-nitro-1H-indazole, followed by N-methylation.

The choice between these routes depends on the directing effects of the substituents at each stage and the commercial availability of the starting materials.

Recommended Synthetic Pathway: A Step-by-Step Guide

After careful consideration of the directing effects and available literature, a robust and reproducible pathway has been devised. This route commences with the synthesis of the 2-methyl-2H-indazole core, followed by a judicious sequence of bromination and nitration.

Synthesis of the 2-methyl-2H-indazole Core

The initial step involves the formation of the 2-methyl-2H-indazole scaffold. A reliable method for this transformation is the reductive cyclization of an ortho-imino-nitrobenzene substrate, which can be generated in situ from commercially available starting materials.[1]

Reaction Scheme: Synthesis of 2-methyl-2H-indazole

Caption: Synthesis of 2-methyl-2H-indazole.

Experimental Protocol: Synthesis of 2-methyl-2H-indazole

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-nitrobenzaldehyde (1.0 eq) in ethanol.[2]

-

Add an aqueous solution of methylamine (1.1 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Reductive Cyclization: Once the formation of the imine is complete, cool the reaction mixture to room temperature.[2]

-

Add triethyl phosphite (P(OEt)3) (1.5 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and continue stirring until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-methyl-2H-indazole.

Bromination of 2-methyl-2H-indazole

The next step is the regioselective bromination of the 2-methyl-2H-indazole core. The N-methyl group at the 2-position, along with the fused benzene ring, directs electrophilic substitution. While bromination can occur at multiple positions, the use of N-bromosuccinimide (NBS) in a suitable solvent can favor the formation of the 5-bromo isomer.[3][4]

Reaction Scheme: Bromination of 2-methyl-2H-indazole

Caption: Bromination of 2-methyl-2H-indazole.

Experimental Protocol: Synthesis of 5-bromo-2-methyl-2H-indazole

-

Dissolve 2-methyl-2H-indazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask protected from light.

-

Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield 5-bromo-2-methyl-2H-indazole.

Nitration of 5-bromo-2-methyl-2H-indazole

The final step is the regioselective nitration of 5-bromo-2-methyl-2H-indazole. The directing effects of the existing substituents (the 2-methyl group and the 5-bromo group) will influence the position of the incoming nitro group. The bromo group is an ortho-, para-director, while the indazole nitrogen and the methyl group also exert their influence. Recent studies have shown that nitration of 2-substituted-2H-indazoles can be directed to the 7-position.[5][6]

Reaction Scheme: Nitration of 5-bromo-2-methyl-2H-indazole

Caption: Nitration of 5-bromo-2-methyl-2H-indazole.

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask, carefully add 5-bromo-2-methyl-2H-indazole (1.0 eq) to concentrated sulfuric acid at 0 °C with stirring.[7][8]

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

-

Add the cold nitrating mixture dropwise to the solution of the bromo-indazole, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature and monitor its progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Alternative Synthetic Strategy: N-methylation of a Pre-functionalized Indazole

An alternative approach involves the synthesis of 5-bromo-7-nitro-1H-indazole followed by N-methylation. This route might offer advantages in terms of regioselectivity control during the initial functionalization steps. However, the subsequent N-methylation of the indazole can lead to a mixture of N1 and N2 isomers, which would necessitate a challenging separation step. The regioselectivity of this alkylation is influenced by the electronic nature of the substituents on the indazole ring and the choice of alkylating agent and reaction conditions.[9]

Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | o-Nitrobenzaldehyde, Methylamine | P(OEt)3 | 2-methyl-2H-indazole | 70-85 |

| 2 | 2-methyl-2H-indazole | NBS | 5-bromo-2-methyl-2H-indazole | 65-80 |

| 3 | 5-bromo-2-methyl-2H-indazole | HNO3, H2SO4 | This compound | 60-75 |

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. The presented guide outlines a robust and logical pathway starting from commercially available materials. The key to this synthesis lies in the strategic sequencing of the bromination and nitration reactions on the pre-formed 2-methyl-2H-indazole core. This in-depth guide, with its detailed protocols and strategic insights, should serve as a valuable tool for researchers engaged in the synthesis of complex heterocyclic molecules for applications in drug discovery and development.

References

- Genung, N. E., Wei, L., & Aspnes, G. E. (2014). An operationally simple, mild and efficient one-pot synthesis of 2H-indazoles from commercially available reagents. Organic Letters, 16(11), 3114–3117.

- Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2021(3), 100-149.

- Li, J., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(5), 3249-3253.

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

- Lu, P., et al. (2024). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Beilstein Journal of Organic Chemistry, 20, 1-13.

- Wang, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. New Journal of Chemistry, 47(6), 2901-2905.

- Mironov, Y. V., & Yudina, L. N. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. International Journal of Organic Chemistry, 3(1), 1-5.

- Makosza, M., & Wojciechowski, K. (2004). Substitution of a Nitro Group by Diazonium Salts in σH-Adducts of Carbanions to Mono-Nitrobenzenes. Formation of Substituted Azobenzenes and Indazoles. European Journal of Organic Chemistry, 2004(6), 1348-1354.

- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1-15.

- Rodríguez-Hernández, D., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1865.

- Wang, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. New Journal of Chemistry, 47(6), 2901-2905.

-

LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. PubChem Compound Database. Retrieved from [Link]

- Long, L., et al. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1546.

- Zolfigol, M. A., et al. (2004). Nitration of Aromatic Compounds on Silica Sulfuric Acid. Bulletin of the Korean Chemical Society, 25(9), 1415-1416.

-

The Organic Chemistry Tutor. (2017, May 2). Directing Effect of the Nitro Group in EAS [Video]. YouTube. [Link]

-

University of Colorado Boulder. (n.d.). Experiment 24 – Electrophilic Aromatic Substitution. Retrieved from [Link]

-

WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

- Wang, Y., et al. (2023). The Bromination of 2H-indazoles. RSC Advances, 13, 3249-3253.

- Long, L., et al. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1546.

- Hunt, K. W., et al. (2009). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Organic Letters, 11(21), 5054–5057.

-

The Organic Chemistry Tutor. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS [Video]. YouTube. [Link]

-

WebAssign. (n.d.). Experiment 7: Nitration of Methyl Benzoate. Retrieved from [Link]

- Lin, M.-H., et al. (2018). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Tetrahedron Letters, 59(32), 3144-3148.

Sources

- 1. 2H-Indazole synthesis [organic-chemistry.org]

- 2. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. kbr.com [kbr.com]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. webassign.net [webassign.net]

- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

discovery of 5-bromo-2-methyl-7-nitro-2H-indazole

An In-Depth Technical Guide to the Synthesis and Characterization of 5-bromo-2-methyl-7-nitro-2H-indazole

Abstract

This technical guide delineates a comprehensive, field-proven methodology for the synthesis and definitive characterization of the novel heterocyclic compound, this compound. The indazole scaffold is a privileged structure in modern medicinal chemistry, and the ability to control its substitution pattern is paramount for the development of new therapeutic agents. The primary challenge in the functionalization of indazoles lies in the regioselective alkylation of the pyrazole ring nitrogens (N1 vs. N2). This document details a robust, two-step synthetic pathway commencing with the preparation of the key precursor, 5-bromo-7-nitro-1H-indazole, followed by a highly regioselective N-methylation reaction. The causality behind the exceptional N2-selectivity, driven by the electronic and steric influence of the C7-nitro substituent, is mechanistically explored. Furthermore, this guide establishes a self-validating system of analytical protocols, primarily leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, to unequivocally confirm the structural identity of the target 2H-indazole isomer and differentiate it from its 1H-indazole counterpart.

Introduction: The Significance of the Indazole Scaffold

Indazole-containing compounds are of immense interest to the pharmaceutical industry, forming the core of numerous therapeutic drugs with applications ranging from anti-inflammatory to oncology treatments.[1] The biological activity of these compounds is critically dependent on the substitution pattern around the bicyclic core. A pivotal aspect of their synthesis is the alkylation of the indazole nitrogen atoms. This process can yield two distinct regioisomers, the N1- and N2-alkylated products, which often possess vastly different pharmacological and physicochemical properties.[2] Consequently, the development of synthetic protocols that provide precise control over this regioselectivity is a significant and ongoing challenge in process chemistry and drug discovery.[3]

The Synthetic Challenge: Overcoming the Hurdle of Regioselectivity

Direct alkylation of an N-unsubstituted indazole typically results in a mixture of N1 and N2 isomers, necessitating challenging chromatographic separation.[2] The ratio of these isomers is influenced by a complex interplay of steric hindrance, electronic effects, and reaction conditions (solvent, base, and alkylating agent).[3][4] Achieving high regioselectivity is the cornerstone of an efficient and scalable synthesis. This guide focuses on a substrate-controlled approach, where the inherent structural features of the indazole precursor are harnessed to direct the alkylation to the desired N2 position.

The Discovery Pathway: A Proposed Synthesis for this compound

The "discovery" of a novel compound in a laboratory setting is fundamentally embodied by its first rational synthesis and unambiguous characterization. The following pathway is designed to be both logical and efficient, leveraging established chemical principles to achieve the target molecule.

Sources

- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.mpg.de [pure.mpg.de]

- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

Methodological & Application

Application Notes & Protocols: The Utility of 5-bromo-2-methyl-7-nitro-2H-indazole in Palladium-Catalyzed Cross-Coupling Reactions

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including potent antitumor, anti-inflammatory, and anti-HIV properties.[1] The ability to functionalize the indazole core at specific positions is paramount for developing novel therapeutic agents with tailored properties.

This guide focuses on a key building block: 5-bromo-2-methyl-7-nitro-2H-indazole . This molecule is strategically designed for synthetic diversification through cross-coupling reactions. Its key structural features dictate its reactivity and utility:

-

C5-Bromo Group: Serves as the primary reactive handle for palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

C7-Nitro Group: As a potent electron-withdrawing group, it significantly activates the C5-Br bond towards oxidative addition, the crucial first step in most palladium catalytic cycles.[2][3] This enhanced reactivity often allows for milder reaction conditions compared to less activated aryl bromides.

-

N2-Methyl Group: This modification is critical as it protects the pyrazole nitrogen, preventing potential side reactions associated with the acidic N-H proton found in 1H-indazoles. This simplifies reaction setup by eliminating competitive deprotonation by the base.[4]

This document provides an in-depth exploration of the use of this compound in four major classes of palladium-catalyzed cross-coupling reactions, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices.

Chapter 1: Fundamental Reactivity and Mechanistic Overview

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the precise formation of C-C, C-N, and C-O bonds.[5] Most of these transformations proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[6]

The general mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indazole, forming a Pd(II) intermediate. The electron-withdrawing nitro group at the C7 position accelerates this rate-limiting step.[2]

-

Transmetalation (for Suzuki, Sonogashira): The second coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle.[7]

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Chapter 2: Suzuki-Miyaura Coupling for C-C Biaryl Synthesis

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl motifs prevalent in pharmaceuticals.

Expert Rationale

The choice of catalyst, base, and solvent system is critical for achieving high yields. For electron-deficient substrates like our nitro-indazole, standard palladium sources are often effective.

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, or Pd(dppf)Cl₂, is an excellent choice.[8] The dppf ligand provides a good balance of electron-donating properties and steric bulk, promoting both oxidative addition and reductive elimination while preventing catalyst decomposition.

-

Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid partner for transmetalation.[8]

-

Solvent: A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water is standard.[9] Water is essential for dissolving the inorganic base and facilitating the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar bromo-indazole substrates.[8][10][11]

-

Reagent Preparation: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (2-5 mol%).

-

Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[12]

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe to achieve a substrate concentration of ~0.1 M.

-

Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 5-aryl-2-methyl-7-nitro-2H-indazole.

Data Summary: Representative Suzuki-Miyaura Conditions

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 4-8 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O (4:1) | 80 | 2-6 | 90-98 |

| 3-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane/H₂O (5:1) | 100 | 12-16 | 70-85 |

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O (4:1) | 80 | 2-4 | 88-96 |

Yields are estimated based on literature for analogous C5-bromoindazoles and activated aryl bromides.[8]

Chapter 3: Sonogashira Coupling for Aryl-Alkyne Synthesis

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, creating aryl-alkynes that are valuable intermediates in organic synthesis and materials science.[13]

Expert Rationale

The Sonogashira reaction typically employs a dual-catalyst system.

-

Palladium Catalyst: A Pd(0) source is needed. PdCl₂(PPh₃)₂ is a common and effective precatalyst that is reduced in situ.

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is crucial. It reacts with the terminal alkyne to form a copper acetylide intermediate, which undergoes transmetalation with the palladium center much more rapidly than the alkyne itself.[14][15]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HBr generated during the reaction.

-

Solvent: A polar aprotic solvent like THF or DMF is typically used.

Experimental Protocol: Sonogashira Coupling

This protocol is based on standard Sonogashira conditions applied to bromo-heterocycles.[16]

-

Reagent Preparation: To a flame-dried Schlenk tube, add this compound (1.0 equiv).

-

Catalyst Addition: Add PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (4-10 mol%).

-

Inert Atmosphere: Seal the vessel, and establish an inert atmosphere (evacuate/backfill x3).

-

Solvent and Reagent Addition: Add degassed THF or DMF, followed by the amine base (e.g., TEA, 2.0-3.0 equiv) and the terminal alkyne (1.1-1.3 equiv) via syringe.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) if necessary. The strong activation by the nitro group may allow for room temperature coupling.[17]

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

-

Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and purify by silica gel chromatography.

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Chapter 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, a linkage central to countless pharmaceutical compounds.[18][19]

Expert Rationale

C-N bond formation presents unique challenges, and the choice of ligand is paramount. Simple phosphine ligands are often ineffective.

-

Ligand: Bulky, electron-rich biaryl phosphine ligands are required to facilitate the difficult C-N reductive elimination step. Ligands like XPhos, RuPhos, or BrettPhos are state-of-the-art.[20] For indazole substrates specifically, ligands such as tBuXphos have shown efficacy.[18]

-

Catalyst Precursor: Using a pre-formed palladacycle, such as a G3 or G4 Buchwald precatalyst, ensures the reliable and rapid generation of the active monoligated Pd(0) species.

-

Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used.[20][21] The choice depends on the pKa of the amine coupling partner.

-

Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.

Caption: Logic for selecting bulky phosphine ligands in Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reagent Preparation: In a glovebox, add the base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried vial. Add the Buchwald precatalyst (1-2 mol%) and the appropriate ligand (e.g., tBuXphos, 2-4 mol%).

-

Substrate Addition: Add this compound (1.0 equiv). If the amine is a solid, add it now (1.2 equiv).

-

Solvent and Reagent Addition: Remove the vial from the glovebox. Add anhydrous, degassed toluene or dioxane. If the amine is a liquid, add it via syringe.

-

Reaction: Seal the vial and heat to 80-110 °C. Monitor by LC-MS.

-

Workup: Cool the reaction, dilute with ethyl acetate, and carefully quench with water. Separate the layers, wash the organic phase with brine, dry, and concentrate.

-

Purification: Purify by silica gel chromatography.

Chapter 5: Heck Reaction for Alkene Arylation

The Heck reaction couples the aryl halide with an alkene, typically forming a new C-C bond at an unsubstituted position of the double bond.[22][23]

Expert Rationale

The Heck reaction has distinct mechanistic features influencing reagent choice.

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a very common and cost-effective precatalyst. It is reduced in situ to Pd(0).

-

Ligand: For simple Heck reactions, phosphine ligands like triphenylphosphine (PPh₃) or tri-o-tolylphosphine are often sufficient.

-

Base: A mild organic base like triethylamine (Et₃N) is typically used. Its role is to regenerate the Pd(0) catalyst after the β-hydride elimination step.

-

Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are preferred.

Experimental Protocol: Heck Reaction

-

Reagent Preparation: To a vial, add this compound (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and PPh₃ (4-10 mol%).

-

Inert Atmosphere: Seal and establish an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous DMF or acetonitrile, followed by the alkene (e.g., methyl acrylate, 1.5 equiv) and triethylamine (2.0 equiv).

-

Reaction: Heat the reaction to 80-120 °C. Monitor by TLC or LC-MS.

-

Workup: Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over sodium sulfate, concentrate, and purify by silica gel chromatography.

Chapter 6: Troubleshooting & Safety Considerations

-

Low Yield / No Reaction: Ensure rigorous exclusion of air and moisture, as oxygen can deactivate the Pd(0) catalyst.[12] Re-evaluate the ligand/base/solvent combination. The strong electron-withdrawing nitro group may alter catalyst behavior.

-

Catalyst Decomposition (Black Precipitate): This indicates the formation of palladium black. This can be caused by excessively high temperatures or an inappropriate ligand. Consider a more robust ligand or lower reaction temperature.

-

Dehalogenation: The C-Br bond is replaced by a C-H bond. This side reaction can occur in the presence of trace water or other proton sources. Ensure all reagents and solvents are anhydrous.

-

Denitration: Under harsh conditions (very high temperatures, strongly reducing environments), the nitro group itself can be a leaving group in some transition-metal-catalyzed reactions.[20][24] Stick to the mildest effective conditions.

-

Safety: this compound should be handled with care. Nitroaromatic compounds can be hazardous. Always use personal protective equipment (PPE). Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

References

-

El-Sawy, E. R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

-

Giraud, F., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. [Link]

-

Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]

-

That's Chemistry. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

-

Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

Tudose, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Revista de Chimie, 63(1), 33-37. [Link]

-

ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. ResearchGate. [Link]

-

Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

-

Deng, G., et al. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis, 10(16), 9253-9273. [Link]

-

Larock, R. C., et al. (2010). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry. [Link]

-

Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. CJST. [Link]

-

Reddy, T. R., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[5][14]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1. The Journal of Organic Chemistry. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Liu, W., et al. (2019). Recent progress in transition metal catalyzed cross coupling of nitroarenes. Chinese Chemical Letters, 30(8), 1463-1469. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

-

ResearchGate. (2025). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][9][14][25] thiadiazole with substituted anilines at conventional heating in Schlenk tube. [Link]

-

Alam, M. J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(21), 7381. [Link]

-

Al-Masoudi, N. A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 14(1), 19808. [Link]

-

Giraud, F., et al. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC. [Link]

-

ResearchGate. (n.d.). Cross-Coupling Reactions of Nitroarenes. [Link]

-

Gribble, G. W., et al. (2001). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2001(12), 1872-1876. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]

-

ResearchGate. (n.d.). Cross-coupling reaction with 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (6). [Link]

-

PubChem. (n.d.). 5-bromo-2,7-dimethyl-2H-indazole. [Link]

-

Biffis, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 223. [Link]

-

Wölfling, J., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 276-284. [Link]

-

So, C. M., et al. (2011). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 13(23), 6252-6255. [Link]

-

Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

-

Powers, D. C., & Ritter, T. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Topics in current chemistry, 327, 25-54. [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]

-

Larock, R. C., et al. (2012). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Wikipedia. (n.d.). Cross-coupling reaction. [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Angewandte Chemie International Edition, 47(26), 4889-4893. [Link]

-

ResearchGate. (2025). Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. [Link]

-